molecular formula C12H17NO3 B1497989 N-Benzyloxycarbonyl-(isopropoxymethyl)amine CAS No. 1122410-32-5

N-Benzyloxycarbonyl-(isopropoxymethyl)amine

Cat. No.: B1497989
CAS No.: 1122410-32-5
M. Wt: 223.27 g/mol
InChI Key: NJNHLPYLCKMUMH-UHFFFAOYSA-N
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Description

N-Benzyloxycarbonyl-(isopropoxymethyl)amine is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol. It is also known by its synonyms: N-Z-Isopropoxymethylamine, Benzyl N-(isopropoxymethyl)carbamate, and Benzyl isopropoxymethyl-carbamate. This compound is characterized by its solid state at room temperature with a melting point range of 70-74°C.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyloxycarbonyl-(isopropoxymethyl)amine typically involves the reaction of isopropylamine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: N-Benzyloxycarbonyl-(isopropoxymethyl)amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carbonyl compounds.

  • Reduction: Production of amines or alcohols.

  • Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyloxycarbonyl-(isopropoxymethyl)amine is utilized in various scientific research fields:

  • Chemistry: It serves as a protecting group for amines in organic synthesis, preventing unwanted reactions during complex synthetic procedures.

  • Biology: The compound is used in peptide synthesis and modification, aiding in the study of protein structure and function.

  • Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates and intermediates.

  • Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Benzyloxycarbonyl-(isopropoxymethyl)amine exerts its effects involves its role as a protecting group. It prevents the amine group from reacting with other reagents, thereby allowing selective reactions to occur on other parts of the molecule. The molecular targets and pathways involved are specific to the reactions in which the compound is used.

Comparison with Similar Compounds

  • N-Benzyloxycarbonyl-glycine

  • N-Benzyloxycarbonyl-alanine

  • N-Benzyloxycarbonyl-phenylalanine

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Properties

IUPAC Name

benzyl N-(propan-2-yloxymethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-10(2)16-9-13-12(14)15-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNHLPYLCKMUMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655111
Record name Benzyl {[(propan-2-yl)oxy]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122410-32-5
Record name Phenylmethyl N-[(1-methylethoxy)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1122410-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl {[(propan-2-yl)oxy]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1122410-32-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes benzyl isopropoxymethyl carbamate useful in organic synthesis, particularly for Mannich reactions?

A1: Benzyl isopropoxymethyl carbamate functions as an effective aminomethylating reagent in Mannich reactions involving titanium enolates []. This reagent offers a convenient method for introducing an aminomethyl group into a molecule, which is a crucial step in synthesizing various complex organic compounds. While not directly mentioned in the provided research, the carbamate functionality likely serves as a protecting group for the amine, preventing unwanted side reactions and allowing for controlled deprotection at a later stage in the synthesis.

Q2: Can you elaborate on the synthesis of benzyl isopropoxymethyl carbamate as described in the research?

A2: While the provided research snippets don't explicitly outline the complete synthesis of benzyl isopropoxymethyl carbamate, they do offer clues. One snippet mentions the use of "benzyl carbamate," "aqueous formaldehyde," "potassium carbonate," and "p-toluenesulfonic acid" as keywords related to the reagent []. This suggests a potential synthesis route involving the reaction of benzyl carbamate with formaldehyde under basic conditions (potassium carbonate) and acidic catalysis (p-toluenesulfonic acid). This combination likely facilitates the formation of the isopropoxymethyl group. Further investigation into the cited research or other literature would be needed to confirm the exact synthetic procedure.

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